molecular formula C28H33N3O5S2 B313335 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B313335
M. Wt: 555.7 g/mol
InChI Key: SSBSLWYXTFNELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the molecule allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar compounds to 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE include other benzamide derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example, compounds with different sulfonyl or piperidinyl groups may exhibit varying degrees of biological activity or chemical reactivity .

Properties

Molecular Formula

C28H33N3O5S2

Molecular Weight

555.7 g/mol

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C28H33N3O5S2/c1-21-7-14-26(19-22(21)2)31(37(3,33)34)20-23-8-10-24(11-9-23)28(32)29-25-12-15-27(16-13-25)38(35,36)30-17-5-4-6-18-30/h7-16,19H,4-6,17-18,20H2,1-3H3,(H,29,32)

InChI Key

SSBSLWYXTFNELM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S(=O)(=O)C)C

Origin of Product

United States

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